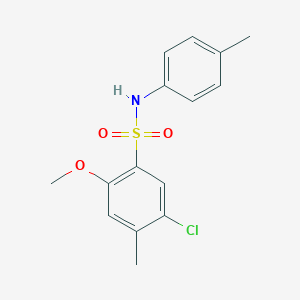
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide, also known as CMMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This sulfonamide derivative has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves the inhibition of certain enzymes and proteins involved in cellular processes. Specifically, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in cells. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide are varied and complex. This compound has been found to have an impact on a range of cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have an effect on the immune system, specifically in the modulation of cytokine production.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its high purity and availability. Additionally, this compound has been extensively studied, making it a well-characterized research tool. However, one limitation of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide is its potential toxicity, which should be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for the study of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide. One area of interest is in the development of new cancer therapies, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could be used as a starting point for the design of new compounds. Additionally, further investigation into the mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide could lead to a better understanding of cellular processes and the development of new treatments for a range of diseases.
合成法
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with 5-chloro-2-methoxy-4-methyl aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized for high yield and purity, making 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide readily available for research purposes.
科学的研究の応用
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been widely used in scientific research for its potential applications in a variety of fields. One area of interest is in the study of cancer, where 5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide has been found to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
製品名 |
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
|---|---|
分子式 |
C15H16ClNO3S |
分子量 |
325.8 g/mol |
IUPAC名 |
5-chloro-2-methoxy-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-6-12(7-5-10)17-21(18,19)15-9-13(16)11(2)8-14(15)20-3/h4-9,17H,1-3H3 |
InChIキー |
UDVUFKIGWCUBEV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)












